2-Bromo-3-cyano-5-methylbenzoic acid
Overview
Description
2-Bromo-3-cyano-5-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 2-azido-3-cyano-5-methylbenzoic acid or 2-thio-3-cyano-5-methylbenzoic acid.
Reduction: Formation of 2-bromo-3-amino-5-methylbenzoic acid.
Oxidation: Formation of 2-bromo-3-cyano-5-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-3-cyano-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Material Science: Used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylbenzoic acid
- 3-Bromo-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
Uniqueness
2-Bromo-3-cyano-5-methylbenzoic acid is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications .
Properties
IUPAC Name |
2-bromo-3-cyano-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOZAXTPSODPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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